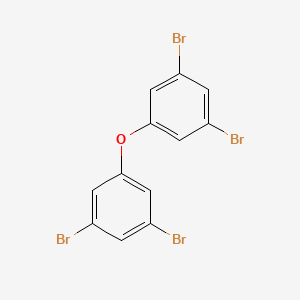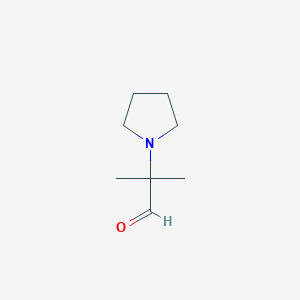
2-Metil-2-(pirrolidin-1-il)propanal
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-Methyl-2-(pyrrolidin-1-yl)propanal” involves a multi-step process. This includes the condensation of pyrrolidine with 2-methylpropanal in the presence of acid catalysts such as sulfuric acid or phosphoric acid, followed by subsequent purification and crystallization .Molecular Structure Analysis
The molecular formula of “2-Methyl-2-(pyrrolidin-1-yl)propanal” is C8H15NO. Its InChI code is 1S/C8H15NO/c1-8(2,7-10)9-5-3-4-6-9/h7H,3-6H2,1-2H3 and the InChI key is HATZOIDGLAKFMI-UHFFFAOYSA-N.Chemical Reactions Analysis
“2-Methyl-2-(pyrrolidin-1-yl)propanal” is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, enabling diverse applications such as drug synthesis, catalysis, and organic reactions.Physical And Chemical Properties Analysis
“2-Methyl-2-(pyrrolidin-1-yl)propanal” is a liquid at room temperature . It has a molecular weight of 141.21 g/mol . The compound is stored at a temperature of -70°C .Aplicaciones Científicas De Investigación
Análisis integral de las aplicaciones del 2-Metil-2-(pirrolidin-1-il)propanal
Síntesis de fármacos: “this compound” se utiliza en la síntesis de varios fármacos debido a su estructura molecular orgánica, que incluye un esqueleto de propanal y un grupo pirrolidin-1-il. Esta estructura es beneficiosa para crear moléculas de fármacos complejas, particularmente aquellas que requieren un anillo de cinco miembros que contenga nitrógeno.
Catálisis: Este compuesto también juega un papel en la catálisis, ayudando en las reacciones químicas al aumentar la velocidad de reacción sin consumirse en el proceso. Su estructura única puede ser ventajosa en procesos catalíticos que requieren funcionalidades orgánicas específicas.
Reacciones orgánicas: En química orgánica, “this compound” está involucrado en diversas reacciones, como la reacción de Petasis, que se utiliza para sintetizar compuestos orgánicos complejos. Su grupo aldehído lo convierte en un intermedio clave en la formación de enlaces carbono-carbono y carbono-nitrógeno .
Investigación farmacológica: El anillo de pirrolidina presente en “this compound” es una característica común en muchas moléculas farmacológicamente activas. Se ha estudiado por su conformación de unión y potencia hacia receptores específicos, lo cual es crucial para el diseño de nuevos agentes terapéuticos .
Mecanismo De Acción
While the exact mechanism of action for “2-Methyl-2-(pyrrolidin-1-yl)propanal” is not explicitly mentioned in the search results, compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
“2-Methyl-2-(pyrrolidin-1-yl)propanal” is classified as a dangerous substance. It has hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Relevant Papers The relevant papers for “2-Methyl-2-(pyrrolidin-1-yl)propanal” include a review on the use of the pyrrolidine ring in drug discovery , a paper on the pharmacological characterization of a related compound , and a product page that includes references to related peer-reviewed papers .
Propiedades
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,7-10)9-5-3-4-6-9/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZOIDGLAKFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36558-30-2 | |
| Record name | 2-methyl-2-(pyrrolidin-1-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

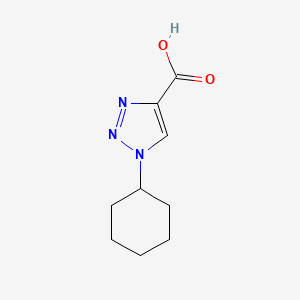
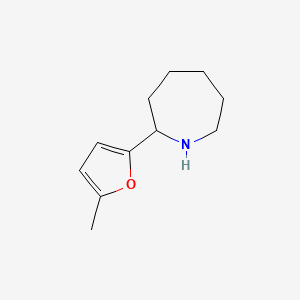

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)
![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)
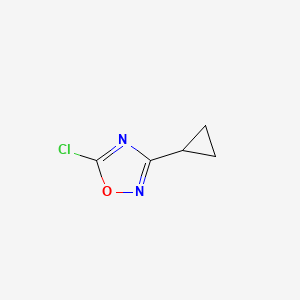
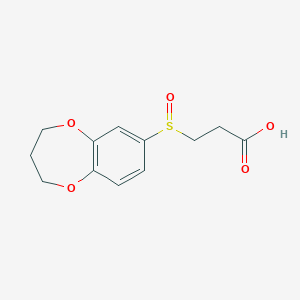
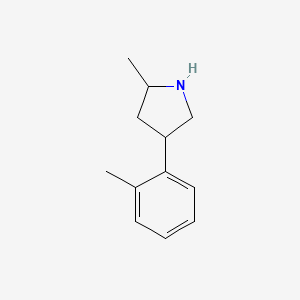
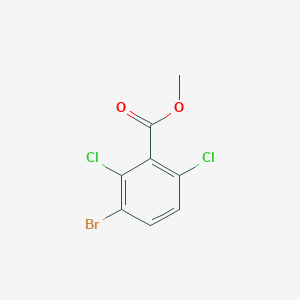
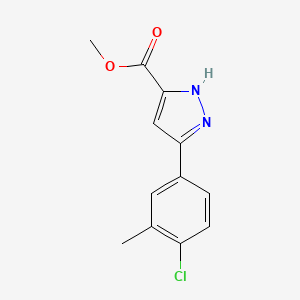
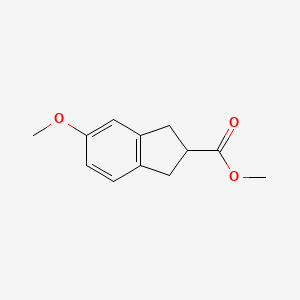

![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)
